molecular formula C7H12O2 B1321966 8-Oxabicyclo[3.2.1]octan-3-ol CAS No. 1172846-34-2

8-Oxabicyclo[3.2.1]octan-3-ol

Cat. No. B1321966
CAS RN: 1172846-34-2
M. Wt: 128.17 g/mol
InChI Key: CSGTZGMKSPXFEQ-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octan-3-ol is a chemical compound with the CAS Number: 1172846-34-2 . It has a molecular weight of 128.17 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 8-Oxabicyclo[3.2.1]octanes has been achieved via a tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 . This method has allowed the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .


Molecular Structure Analysis

The linear formula of 8-Oxabicyclo[3.2.1]octan-3-ol is C7H12O2 . The molecular weight is 128.172 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-Oxabicyclo[3.2.1]octanes include a tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction . The reaction is promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 .


Physical And Chemical Properties Analysis

8-Oxabicyclo[3.2.1]octan-3-ol is a solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Tropane Alkaloids

8-Oxabicyclo[3.2.1]octan-3-ol: serves as a precursor in the stereoselective synthesis of tropane alkaloids . These alkaloids have a wide array of biological activities and are of significant interest due to their medicinal properties. The compound’s structure is pivotal for constructing the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids.

Organic Synthesis Methodologies

The compound is involved in advanced organic synthesis techniques, such as a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction . This showcases its utility in constructing complex organic molecules, highlighting its role in developing synthetic methodologies.

Asymmetric Synthesis

8-Oxabicyclo[3.2.1]octan-3-ol: is used in asymmetric syntheses to prepare enantiomerically pure compounds . This is crucial for the pharmaceutical industry, where the chirality of a molecule can significantly affect its pharmacological activity.

Catalysis Research

The compound finds application in catalysis research, particularly in reactions involving gold(I)-catalyzed tandem processes . Its structure allows for the exploration of new catalytic cycles and the development of more efficient catalysts.

Safety and Hazards

The safety information for 8-Oxabicyclo[3.2.1]octan-3-ol includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P280, P302, P305, P313, P332, P337, P338, P351, P352, P362 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is similar to 8-Oxabicyclo[3.2.1]octan-3-ol, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .

properties

IUPAC Name

8-oxabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGTZGMKSPXFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxabicyclo[3.2.1]octan-3-ol

CAS RN

1172846-34-2
Record name 8-oxabicyclo[3.2.1]octan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 71 mg of 8-oxabicyclo[3.2.1]octan-3-one (which was prepared by the method as described in Bull. Chem. Soc. Jpn., 1978, 51, 2745-2746) in tetrahydrofuran (2 ml), 32 mg of lithium aluminium hydride was added in nitrogen atmosphere at 0° C., and stirred for 30 minutes at the same temperature. To the solution 300 mg of sodium sulfate decahydrate was added, followed by 15 hours' stirring at room temperature. The insoluble matter was removed by filtration, and the filtrate was concentrated under reduced pressure to provide 72 mg of the title compound.
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
32 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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